4-Butanoyl-2-methylphenylboronic acid
Overview
Description
4-Butanoyl-2-methylphenylboronic acid is an organoboron compound that has garnered interest due to its versatile applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a butanoyl group and a methyl group. The presence of the boronic acid moiety makes it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
4-Butanoyl-2-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the transition metal catalysts, such as palladium, and the organic groups that participate in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this pathway include the synthesis of a wide variety of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of a wide variety of organic compounds . On a molecular level, the compound acts as a source of nucleophilic organic groups that are transferred from boron to palladium .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction, in which it is used, benefits from exceptionally mild and functional group tolerant reaction conditions . The compound itself is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use under a wide range of conditions .
Biochemical Analysis
Biochemical Properties
Organoboron compounds like 4-Butanoyl-2-methylphenylboronic acid are known to play a significant role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst . The organoboron compound acts as a nucleophile, transferring from boron to palladium during the transmetalation process .
Cellular Effects
Organoboron compounds are generally known for their mild and functional group tolerant reaction conditions, which could potentially influence cellular processes .
Molecular Mechanism
In the context of Suzuki–Miyaura coupling reactions, this compound may participate in the transmetalation process . This involves the transfer of the organoboron compound from boron to palladium, a key step in the formation of new carbon-carbon bonds .
Metabolic Pathways
Organoboron compounds are known to participate in various chemical reactions, including carbon-carbon bond forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butanoyl-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylacetophenone with a boronic acid derivative under palladium-catalyzed conditions. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-methylacetophenone and a boronic acid derivative.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: A base like potassium carbonate (K2CO3) is used to facilitate the reaction.
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (80-100°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Butanoyl-2-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-Butanoyl-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and as a precursor for boron neutron capture therapy (BNCT) agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Hydroxyphenylboronic acid
Uniqueness
4-Butanoyl-2-methylphenylboronic acid is unique due to the presence of both a butanoyl group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This structural uniqueness makes it a valuable reagent in specific synthetic applications where other boronic acids may not be as effective.
Properties
IUPAC Name |
(4-butanoyl-2-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-3-4-11(13)9-5-6-10(12(14)15)8(2)7-9/h5-7,14-15H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQKTRNPPRSVKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)CCC)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238574 | |
Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-25-5 | |
Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-methyl-4-(1-oxobutyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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